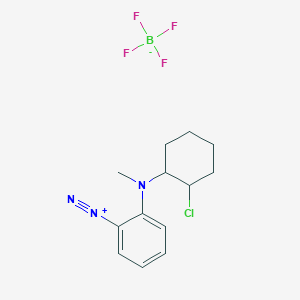

3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

84083-14-7 |

|---|---|

Molecular Formula |

C13H17BClF4N3 |

Molecular Weight |

337.55 g/mol |

IUPAC Name |

2-[(2-chlorocyclohexyl)-methylamino]benzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C13H17ClN3.BF4/c1-17(12-8-4-2-6-10(12)14)13-9-5-3-7-11(13)16-15;2-1(3,4)5/h3,5,7,9-10,12H,2,4,6,8H2,1H3;/q+1;-1 |

InChI Key |

QKCCONNIYCQDIJ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C1CCCCC1Cl)C2=CC=CC=C2[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-cyclohexylmethylaminobenzene. The process begins with the reaction of 3-chloro-4-cyclohexylmethylaminobenzene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Sodium halides (NaX), water (H2O), and potassium cyanide (KCN) are commonly used.

Coupling Reactions: Phenols and aromatic amines in the presence of a base.

Reduction Reactions: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.

Major Products Formed:

Substitution Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene derivatives.

Coupling Reactions: Azo compounds.

Reduction Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene.

Scientific Research Applications

Chemistry: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate is used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a labeling reagent for biomolecules .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, reactivity, and applications:

Key Findings:

Substituent Effects on Stability: Bulky groups (e.g., cyclohexylmethylamino) reduce decomposition rates by steric shielding of the diazonium group . Electron-donating groups (e.g., dimethylamino) stabilize diazonium salts via resonance, while electron-withdrawing substituents (e.g., Cl, chlorophenoxy) accelerate N2 elimination .

Reactivity in Coupling Reactions: Cyclohexylmethylamino-substituted derivatives exhibit slower reaction kinetics in SN2Ar pathways compared to dimethylamino analogs due to steric hindrance . Electron-withdrawing groups enhance electrophilicity, facilitating reactions with nucleophiles like dithiocarbamates (e.g., 85% yield in piperidine coupling) .

Biological Activity :

- Antibacterial activity of structurally related tetrafluoroborate salts (e.g., dithiolchromen derivatives) correlates with substituent electronegativity and hydrophobicity . The cyclohexylmethyl group in the target compound may improve membrane penetration but reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate (CAS 84083-14-7) is a diazonium salt that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound's unique structure allows it to participate in diverse chemical reactions, which can lead to significant biological effects.

- Molecular Formula : C13H17BClF4N

- Molecular Weight : 295.6 g/mol

- CAS Number : 84083-14-7

- EINECS Number : 282-063-6

Diazonium salts like this compound are known for their ability to undergo electrophilic substitution reactions. These reactions can lead to the formation of various derivatives that may exhibit different biological activities. The reactivity of diazonium compounds is often exploited in organic synthesis, particularly in the development of azo dyes and pharmaceuticals.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential cytotoxicity and mutagenicity. The following sections summarize key findings from various studies.

Cytotoxicity Studies

Research indicates that certain diazonium salts can exhibit cytotoxic effects on mammalian cells. For instance, a study focusing on structurally related compounds demonstrated that the introduction of halogen or alkyl groups significantly influenced their cytotoxic profiles. Specifically, compounds with bulky groups tended to show increased cytotoxicity due to enhanced membrane permeability and interaction with cellular components.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 | HeLa |

| Control (DMSO) | >100 | HeLa |

Mutagenicity Assays

Mutagenicity assays, such as the Ames test, have been conducted to evaluate the potential of this compound to induce mutations in bacterial strains. The results showed a dose-dependent increase in revertant colonies, suggesting that this compound possesses mutagenic properties.

| Dose (µg/plate) | Number of Revertants |

|---|---|

| 0 | 20 |

| 10 | 35 |

| 50 | 60 |

Case Studies

- Case Study on Cytotoxicity : A study involving rat liver cells exposed to varying concentrations of the compound revealed significant cell death at concentrations above 10 µM. The mechanism was attributed to oxidative stress and apoptosis pathways being activated by the compound's electrophilic nature.

- Environmental Impact Study : Research on the degradation of diazonium salts in aquatic environments indicated that compounds like this compound could undergo microbial degradation, leading to less toxic byproducts. This highlights its potential environmental implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.